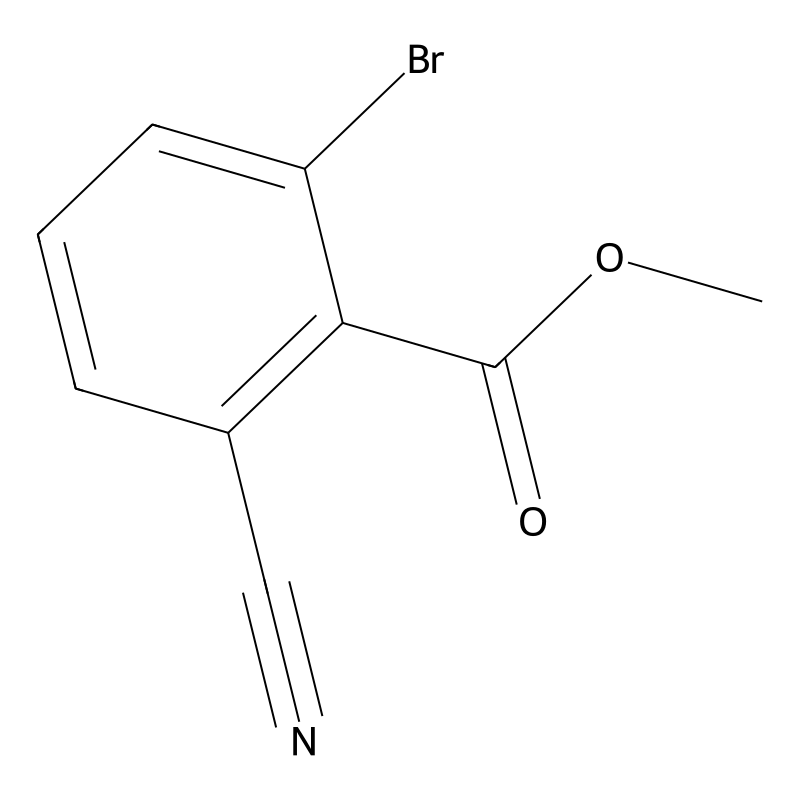

Methyl 2-bromo-6-cyanobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-bromo-6-cyanobenzoate is an organic compound with the molecular formula . This compound features a bromine atom and a cyano group attached to a benzoate structure, making it a member of the benzoate ester family. It is characterized by its aromatic ring structure, which contributes to its chemical stability and reactivity. The presence of both the bromo and cyano groups enhances its utility in various

- Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, allowing for the formation of various derivatives. This reaction is often facilitated by strong nucleophiles such as amines or thiols .

- Coupling Reactions: It can undergo coupling reactions, particularly with organometallic reagents, to form more complex structures. This is useful in synthesizing pharmaceuticals and agrochemicals .

- Cycloaddition Reactions: The compound can participate in cycloaddition reactions, which are critical for constructing cyclic compounds in organic synthesis .

Methyl 2-bromo-6-cyanobenzoate can be synthesized through several methods:

- Bromination of Methyl 2-cyanobenzoate: This method involves treating methyl 2-cyanobenzoate with bromine or a brominating agent under controlled conditions to introduce the bromo substituent at the desired position on the aromatic ring .

- Using Aryl Halides: Starting from an appropriate aryl halide and performing nucleophilic substitution with cyanide ions can yield methyl 2-bromo-6-cyanobenzoate as well .

- Multi-step Synthesis: Involves multiple steps where intermediates are formed through various reactions, including Friedel-Crafts acylation followed by bromination and cyanation processes .

Methyl 2-bromo-6-cyanobenzoate has several applications:

- Synthetic Intermediate: It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

- Research Tool: Used in chemical research for developing new compounds with potential biological activity.

- Material Science: It may find applications in polymer chemistry due to its reactive functional groups that can be incorporated into polymer backbones .

Interaction studies involving methyl 2-bromo-6-cyanobenzoate focus on its reactivity with various nucleophiles and electrophiles. These studies are essential for understanding how this compound can be utilized in synthesizing more complex molecules. The reactivity profile indicates that it can interact with amines, alcohols, and thiols, leading to diverse chemical transformations that expand its utility in organic synthesis .

Several compounds share structural similarities with methyl 2-bromo-6-cyanobenzoate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-chloro-6-cyanobenzoate | Chlorine instead of bromine | Potentially different reactivity due to chlorine |

| Methyl 2-bromo-5-cyanobenzoate | Bromine at a different position | May exhibit different biological activity |

| Methyl 4-bromo-2-cyanobenzoate | Bromine at para position | Different steric effects impacting reactivity |

| Methyl 2-bromomethyl-6-cyanobenzoate | Additional bromomethyl group | Increased reactivity due to multiple halogen atoms |

Methyl 2-bromo-6-cyanobenzoate stands out due to its specific arrangement of functional groups, which influences its reactivity and potential applications in synthetic chemistry compared to these similar compounds.

XLogP3

GHS Hazard Statements

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant